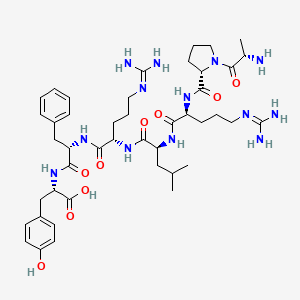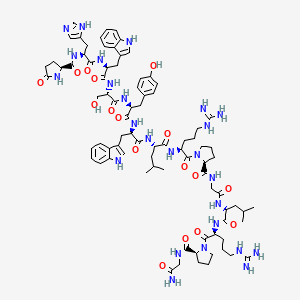
L-Tyrosine (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine (disodium) is a derivative of the amino acid L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from other amino acids, specifically L-phenylalanine . The disodium form of L-Tyrosine is often used in various biochemical applications due to its enhanced solubility in water compared to its parent compound .
準備方法
Synthetic Routes and Reaction Conditions: L-Tyrosine (disodium) can be synthesized by reacting L-Tyrosine with sodium hydroxide. The reaction involves the neutralization of the carboxyl group of L-Tyrosine with sodium hydroxide, resulting in the formation of the disodium salt .
Industrial Production Methods: Industrial production of L-Tyrosine (disodium) typically involves the extraction of L-Tyrosine from protein hydrolysates followed by its conversion to the disodium salt. This process may involve the use of chemical catalysts and specific reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: L-Tyrosine (disodium) undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-Tyrosine can be phosphorylated, playing a crucial role in cell signaling pathways.
Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction typically requires ATP and protein kinases.
Sulfation: Sulfotransferases and PAPS (3’-phosphoadenosine-5’-phosphosulfate) are commonly used.
Major Products Formed:
L-DOPA: Formed through oxidation.
Phosphotyrosine: Formed through phosphorylation.
Sulfotyrosine: Formed through sulfation.
科学的研究の応用
L-Tyrosine (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a critical role in protein synthesis and cell signaling.
Industry: Employed in the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies.
作用機序
L-Tyrosine (disodium) exerts its effects primarily through its role as a precursor to several important biomolecules. It is converted to L-DOPA, which is further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive function . Additionally, the phosphorylation of L-Tyrosine residues in proteins is a key step in many cell signaling pathways .
類似化合物との比較
L-Phenylalanine: An essential amino acid and precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor to dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness: L-Tyrosine (disodium) is unique due to its enhanced solubility and its critical role in the biosynthesis of several neurotransmitters and hormones. Its ability to undergo various post-translational modifications, such as phosphorylation and sulfation, further distinguishes it from other amino acids .
特性
分子式 |
C9H11NNa2O3 |
|---|---|
分子量 |
227.17 g/mol |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1 |
InChIキー |
NKQKDBKPUPDYCQ-JZGIKJSDSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
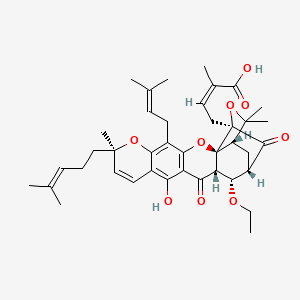


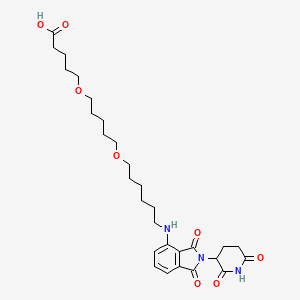
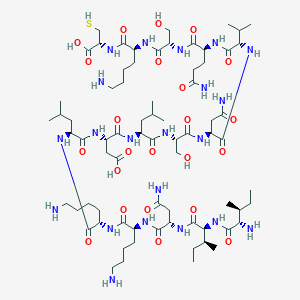
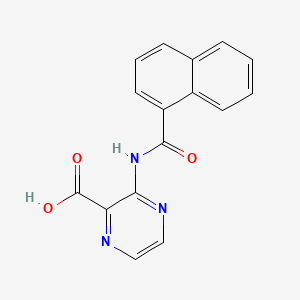


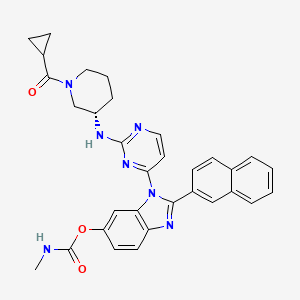

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
